5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride
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Overview
Description
5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H9ClN2O2. It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methyl-1H-benzimidazole with chloroacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-benzimidazole: A precursor in the synthesis of the target compound.
1H-1,3-benzodiazole-7-carboxylic acid: A related compound with similar structural features.
Uniqueness
5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2567503-86-8 |
---|---|
Molecular Formula |
C9H9ClN2O2 |
Molecular Weight |
212.6 |
Purity |
95 |
Origin of Product |
United States |
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